molecular formula C16H13FO4 B6369710 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid CAS No. 1261941-56-3

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid

Cat. No.: B6369710
CAS No.: 1261941-56-3
M. Wt: 288.27 g/mol
InChI Key: SHUGDJMXUZPFNI-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid is an organic compound with the molecular formula C16H13FO4 It is a derivative of benzoic acid, featuring an ethoxycarbonyl group and a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid typically involves a multi-step process. One common method includes the esterification of 4-(3-fluorophenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, advanced purification techniques such as chromatography may be employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: The major product is 4-[4-(Carboxy)-3-fluorophenyl]benzoic acid.

    Reduction: The major product is 4-[4-(Hydroxyethyl)-3-fluorophenyl]benzoic acid.

    Substitution: Depending on the substituent, various derivatives of the original compound can be formed.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity. The ethoxycarbonyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Ethoxycarbonyl)benzoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Fluorobenzoic acid: Lacks the ethoxycarbonyl group, affecting its solubility and reactivity.

    4-(Methoxycarbonyl)-3-fluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid, leading to different applications in organic synthesis.

Uniqueness

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid is unique due to the presence of both the ethoxycarbonyl group and the fluorine atom. This combination imparts distinct electronic and steric properties, making it valuable in various chemical reactions and applications.

Properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)13-8-7-12(9-14(13)17)10-3-5-11(6-4-10)15(18)19/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUGDJMXUZPFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683394
Record name 4'-(Ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-56-3
Record name 4'-(Ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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